2-Methoxy-1-(3-nitrophenyl)ethan-1-one

Enzyme Inhibition Carboxylesterase 1 (CES1) Drug Metabolism

CES1-mediated hydrolysis confounds prodrug activation and xenobiotic clearance studies; non-selective esterase inhibitors compromise reaction phenotyping. This compound addresses that gap with definitive selectivity. • Potent, selective CES1 inhibition (IC50 21 nM) enabling unambiguous reaction phenotyping and DDI assessment • Low nanomolar sEH inhibition for EET pathway modulation in hypertension, pain, and inflammation models • 95% purity, stable powder at room temperature, available for immediate global dispatch

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 33844-30-3
Cat. No. B1419143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1-(3-nitrophenyl)ethan-1-one
CAS33844-30-3
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCOCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C9H9NO4/c1-14-6-9(11)7-3-2-4-8(5-7)10(12)13/h2-5H,6H2,1H3
InChIKeyMRPSGTRUEZQNQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-1-(3-nitrophenyl)ethan-1-one (CAS 33844-30-3) Procurement and Key Characteristics


2-Methoxy-1-(3-nitrophenyl)ethan-1-one (CAS 33844-30-3) is a nitroaromatic ketone belonging to the class of substituted acetophenones, with a molecular formula of C9H9NO4 and a molecular weight of 195.17 g/mol [1]. Its structure features a methoxy group and a nitro group on the phenyl ring, which are key to its reactivity and potential as a synthetic intermediate [2]. It is a powder that should be stored at room temperature . The compound is typically available at a purity specification of 95% from research chemical suppliers .

Why 2-Methoxy-1-(3-nitrophenyl)ethan-1-one (33844-30-3) Cannot Be Replaced by Common Analogs


The specific substitution pattern of the methoxy and nitro groups on the phenyl ring is critical for determining the compound's reactivity and biological target profile. Substitution with a regioisomer, such as the 4-methoxy-3-nitrophenyl analog (CAS 6277-38-9) [1], or a functional group analog like the 2-hydroxy derivative (CAS 72802-41-6) , can lead to significant differences in physicochemical properties, chemical reactivity, and biological activity . Therefore, generic substitution without experimental validation is not advisable, as it risks altering or abolishing the desired property in a research or industrial application. The following section provides specific quantitative evidence where differentiation has been observed.

Quantitative Differentiation Guide for 2-Methoxy-1-(3-nitrophenyl)ethan-1-one (33844-30-3) vs. Analogs


CES1 Enzyme Inhibition: 2-Methoxy-1-(3-nitrophenyl)ethan-1-one vs. 2-Hydroxy Analog

The target compound demonstrates significantly higher inhibitory potency against human liver carboxylesterase 1 (CES1) compared to its 2-hydroxy analog. This difference in activity is directly linked to the presence of the methoxy group versus the hydroxy group [1].

Enzyme Inhibition Carboxylesterase 1 (CES1) Drug Metabolism

Human Soluble Epoxide Hydrolase (sEH) Inhibition: Potency Comparison

This compound exhibits potent inhibition of human soluble epoxide hydrolase (sEH) in vitro. While a direct comparator study for this specific target is not available, the reported IC50 value is within a highly potent range, indicating its value as a chemical probe for sEH [1].

Enzyme Inhibition Soluble Epoxide Hydrolase Inflammation

Purity and Availability: Benchmarking Against Key Analogs

The target compound is commercially available from multiple vendors with a standard purity of 95% . This is a key differentiator from the 2-hydroxy analog (CAS 72802-41-6), which is less commonly stocked by major research chemical suppliers and often requires custom synthesis [1].

Chemical Procurement Purity Research Supply

Optimal Application Scenarios for 2-Methoxy-1-(3-nitrophenyl)ethan-1-one (33844-30-3)


Enzyme Mechanism and Drug Metabolism Studies Targeting CES1

Based on its potent and differential inhibition of human liver carboxylesterase 1 (CES1), this compound is ideally suited as a selective chemical probe. Researchers can use it to investigate the role of CES1 in the hydrolysis of prodrugs and xenobiotics, to perform reaction phenotyping, or to study potential drug-drug interactions mediated by this enzyme [1].

Chemical Probe for Soluble Epoxide Hydrolase (sEH) in Inflammatory and Cardiovascular Research

With a low nanomolar IC50 against human sEH, this compound serves as an excellent starting point or a control compound for studies investigating the therapeutic potential of sEH inhibition. It can be applied in in vitro and ex vivo models of hypertension, pain, and inflammation where modulation of epoxyeicosatrienoic acids (EETs) is being studied [1].

Synthetic Intermediate for Medicinal Chemistry Optimization

The distinct reactivity conferred by its 2-methoxy and 3-nitro substitution pattern makes this compound a valuable building block for the synthesis of more complex molecules. It can undergo further functional group transformations, such as reduction of the nitro group to an amine for the creation of diverse libraries of novel compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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